6-Ethoxyquinoline-3-carboxamide
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Overview
Description
6-Ethoxyquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxyquinoline-3-carboxamide typically involves the reaction of 6-ethoxyquinoline with a suitable carboxamide precursor. One common method involves the use of 3-bromobenzaldehyde treated with violet acid (a mixture of sulfuric acid and nitric acid) to obtain an intermediate compound, which is then reacted with an amine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Ethoxyquinoline-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit CETP, which is involved in lipid metabolism and cardiovascular health . Additionally, it can modulate the activity of natural killer cells and dendritic cells, enhancing their immunoregulatory functions . The compound’s anti-cancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
6-Ethoxyquinoline-3-carboxamide can be compared with other quinoline derivatives such as:
Laquinimod: Another quinoline-3-carboxamide known for its immunomodulatory and anti-cancer properties.
Tasquinimod: A quinoline-3-carboxamide with anti-tumor and anti-metastatic effects.
These compounds share similar core structures but differ in their specific functional groups and biological activities. The unique ethoxy group in this compound may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-ethoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-10-3-4-11-8(6-10)5-9(7-14-11)12(13)15/h3-7H,2H2,1H3,(H2,13,15) |
InChI Key |
OINPTXJVCSXRGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=CN=C2C=C1)C(=O)N |
Origin of Product |
United States |
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